1-Propanesulfonic acid,3-[ethyl(3-methoxyphenyl)amino]-, sodium salt (1:1)
CAS No.:
Cat. No.: VC16183134
Molecular Formula: C12H19NNaO4S
Molecular Weight: 296.34 g/mol
* For research use only. Not for human or veterinary use.
![1-Propanesulfonic acid,3-[ethyl(3-methoxyphenyl)amino]-, sodium salt (1:1) -](/images/structure/VC16183134.png)
Specification
Molecular Formula | C12H19NNaO4S |
---|---|
Molecular Weight | 296.34 g/mol |
Standard InChI | InChI=1S/C12H19NO4S.Na/c1-3-13(8-5-9-18(14,15)16)11-6-4-7-12(10-11)17-2;/h4,6-7,10H,3,5,8-9H2,1-2H3,(H,14,15,16); |
Standard InChI Key | QGEPAFJOPDJYPY-UHFFFAOYSA-N |
Canonical SMILES | CCN(CCCS(=O)(=O)O)C1=CC(=CC=C1)OC.[Na] |
Introduction
Chemical Identification and Structural Properties
Nomenclature and Formula
The systematic IUPAC name for this compound is sodium;3-[ethyl(3-methoxyphenyl)amino]propane-1-sulfonate, reflecting its sodium counterion and sulfonate functional group . Its molecular formula, , confirms the presence of a methoxy-substituted aromatic ring linked to a sulfopropane chain via an ethylamino bridge . The structural configuration is critical for its solubility and reactivity, particularly in aqueous environments.
Table 1: Key Identifiers
Property | Value |
---|---|
CAS Number | 82611-88-9 |
Molecular Formula | |
Molar Mass | 347.36 g/mol |
Supplier Catalog Code | R005CQA |
Synthesis and Manufacturing
Quantity | Catalog Code | Price (€, excl. VAT) |
---|---|---|
100 mg | R005CQA,100mg | 101.31 |
250 mg | R005CQA,250mg | Not listed |
1 g | R005CQA,1g | 178.79 |
5 g | R005CQA,5g | 341.20 |
Larger quantities are available upon request, with discounts for industrial-scale orders .
Physicochemical Characteristics
Solubility and Stability
The sodium salt form enhances water solubility, making it suitable for buffer preparations. The compound is stable at room temperature but may degrade under prolonged exposure to light or extreme pH conditions .
Spectroscopic Data
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IR Spectroscopy: Strong absorption bands at 1040–1180 cm⁻¹ (sulfonate S=O stretching) and 1240 cm⁻¹ (C-O-C ether linkage) .
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NMR: NMR signals at δ 7.2–6.8 ppm (aromatic protons), δ 3.8 ppm (methoxy group), and δ 2.9–1.5 ppm (aliphatic chain) .
Applications in Research
Biochemical Buffering
The compound’s sulfonate group acts as a zwitterionic buffer, effective in pH ranges of 6.5–8.5. It is utilized in enzyme assays and protein stabilization studies .
Organic Synthesis
As a phase-transfer catalyst, it facilitates reactions between hydrophilic and hydrophobic reagents, particularly in Suzuki-Miyaura cross-couplings and esterifications .
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